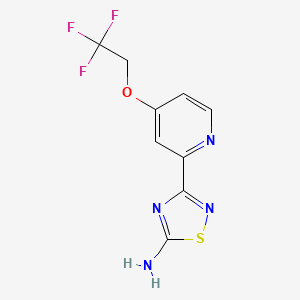

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

The compound 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine features a pyridine ring substituted at the 4-position with a 2,2,2-trifluoroethoxy group and linked to a 1,2,4-thiadiazol-5-amine scaffold. This structure combines electron-withdrawing trifluoroethoxy substitution with the heterocyclic thiadiazole core, which is known for its bioisosteric properties and metabolic stability .

Properties

Molecular Formula |

C9H7F3N4OS |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

3-[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C9H7F3N4OS/c10-9(11,12)4-17-5-1-2-14-6(3-5)7-15-8(13)18-16-7/h1-3H,4H2,(H2,13,15,16) |

InChI Key |

CECNQZUEFWTFDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

Introduction of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles (halides, alkoxides); reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with different nucleophilic groups replacing the amine.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring fused with a pyridine moiety and a trifluoroethoxy group. Its molecular formula is , and it has a molecular weight of approximately 325.3 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity, potentially improving its bioavailability.

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that compounds with thiadiazole structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine shows activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.

-

Anticancer Properties

- Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of thiadiazoles have been reported to induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. Specific case studies highlight the effectiveness of these compounds against breast and prostate cancer cell lines.

-

Anti-inflammatory Effects

- The compound's structure suggests potential anti-inflammatory properties. Research has indicated that thiadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This opens avenues for therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Biological Mechanisms

The biological activity of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes involved in disease processes.

- Receptor Modulation : It might modulate receptors implicated in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thiadiazole derivatives, researchers found that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines by inducing apoptosis through caspase activation pathways.

Toxicological Considerations

While exploring the applications of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that while the compound shows promising therapeutic effects, further investigations are needed to evaluate potential side effects and long-term toxicity.

Mechanism of Action

The mechanism of action of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity.

Interact with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Affect Gene Expression: It can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Trifluoroethoxy vs. Lipophilicity (logP) is higher for trifluoroethoxy (CF₃CH₂O) than isopropoxy (iPrO), improving membrane permeability but possibly reducing aqueous solubility .

Amine Substituents :

- Primary amines (target compound) may exhibit different pharmacokinetics vs. secondary/tertiary amines (e.g., Compound 23’s 3-isopropylpyridin-2-yl group). Bulky substituents on the amine can hinder metabolic oxidation but may reduce target affinity .

Low yields are common in thiadiazole syntheses due to competing side reactions .

Functional Comparisons

Macrofilaricidal Activity:

- Compound 24 (99% purity, 19% yield) with a trifluoromethyl group showed high efficacy against filarial parasites, suggesting fluorinated groups enhance potency .

- The target compound’s trifluoroethoxy group may similarly improve activity by resisting enzymatic degradation compared to non-fluorinated ethers .

Pharmacokinetic Properties:

Biological Activity

The compound 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is with a molecular weight of approximately 353.36 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.36 g/mol |

| CAS Number | 103577-40-8 |

| IUPAC Name | 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine |

| SMILES | CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F |

Anticancer Activity

Research indicates that compounds containing a thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain synthesized derivatives possess cytotoxic effects comparable to established chemotherapeutic agents like Cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets. Studies have shown that specific substitutions on the thiadiazole scaffold can lead to increased antimicrobial potency against both gram-positive and gram-negative bacteria .

The biological activity of thiadiazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies have focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria . Molecular docking studies suggest that the binding affinity of these compounds to DHFR can be significantly influenced by structural modifications.

Case Studies

- Antitumor Efficacy : In a study evaluating various thiadiazole derivatives, one compound demonstrated an IC50 value in the nanomolar range against human cancer cell lines. This highlights the potential of thiadiazoles as lead compounds in anticancer drug development .

- Antimicrobial Screening : A systematic evaluation of several thiadiazole derivatives showed that modifications at the 5-position of the thiadiazole ring led to enhanced antimicrobial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (like trifluoroethoxy) at specific positions significantly enhances biological activity.

- Ring Modifications : Variations in the thiadiazole ring structure can lead to differences in potency and selectivity towards target enzymes.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Substituents at position 5 | Enhanced antimicrobial activity |

| Alterations in ring structure | Variability in enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine?

- Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core, followed by functionalization of the pyridine moiety with trifluoroethoxy groups. Cycloaddition reactions with chloroacetyl chloride in DMF and triethylamine may also be employed for further derivatization . Alternative routes include nucleophilic substitution of halogenated pyridine precursors with trifluoroethanol under basic conditions .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To verify proton and carbon environments, particularly the trifluoroethoxy group (-OCH₂CF₃) and thiadiazole ring protons.

- IR Spectroscopy : To identify amine (-NH₂) and thiadiazole (C=N/C-S) stretching frequencies.

- Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

- Elemental Analysis : To validate purity and stoichiometry .

Q. What are the typical reaction conditions for functionalizing the thiadiazole ring in this compound?

- Answer : The 5-amine group on the thiadiazole can undergo nucleophilic substitution or condensation reactions. For example:

- Acylation : React with chloroacetyl chloride in DMF using triethylamine as a base .

- Schiff Base Formation : Use aromatic aldehydes in ethanol under reflux to form imine derivatives .

- Oxidation/Reduction : Hydrogen peroxide or m-CPBA for sulfoxide/sulfone formation, or NaBH₄ for selective reduction of intermediates .

Advanced Research Questions

Q. How can computational methods like molecular docking enhance the understanding of this compound’s biological activity?

- Answer : Molecular docking studies can predict binding affinities to target proteins (e.g., enzymes or receptors). For example, derivatives of thiadiazole-5-amines have shown promise in binding to kinase domains or bacterial enzymes. Researchers should optimize docking parameters (force fields, solvation models) and validate results with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental design considerations are critical for optimizing synthetic yield and purity?

- Answer : Key factors include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .

- Catalyst Use : Iodine in KI or POCl₃ can accelerate ring-forming steps .

- Temperature Control : Reactions often require reflux (90–120°C) for 3–6 hours to achieve >80% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) improves purity .

Q. How should researchers address contradictions in reported synthetic yields or reaction outcomes?

- Answer : Discrepancies often arise from minor variations in conditions (e.g., reagent ratios, humidity). To resolve:

- Reproduce Baseline Conditions : Replicate a published method (e.g., ’s H₂SO₄-mediated cyclization) as a control.

- Systematic Variation : Adjust one parameter at a time (e.g., reaction time, acid concentration) and analyze outcomes via HPLC or TLC .

- Cross-Validate Spectral Data : Compare NMR/IR results with literature to rule out byproducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Answer :

- Core Modifications : Introduce substituents at the pyridine 4-position (e.g., halogens, alkyl groups) to assess electronic effects.

- Side-Chain Functionalization : Replace the trifluoroethoxy group with other alkoxy or aryloxy groups to probe steric influences.

- Biological Assays : Test derivatives against target pathogens or cancer cell lines, correlating activity with structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.